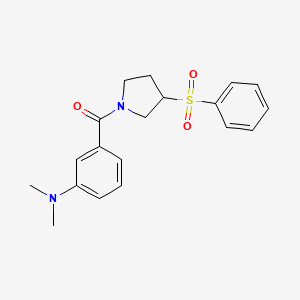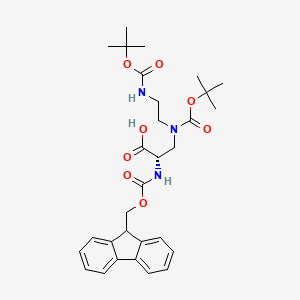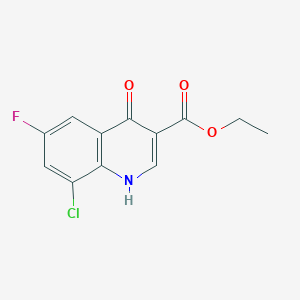
Ethyl 8-chloro-6-fluoro-4-hydroxy-3-quinolinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 8-chloro-6-fluoro-4-hydroxy-3-quinolinecarboxylate is a chemical compound with the linear formula C12H9ClFNO3 . It is part of a collection of unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringOC1=C (C=C2F)C (C=C2)=NC=C1C (OCC)=O . The InChI code for this compound is 1S/C12H10FNO3/c1-2-17-12 (16)9-6-14-10-4-3-7 (13)5-8 (10)11 (9)15/h3-6H,2H2,1H3, (H,14,15) .
Aplicaciones Científicas De Investigación
Fluorescence and Biochemical Applications
Quinoline derivatives, including structures similar to Ethyl 8-chloro-6-fluoro-4-hydroxy-3-quinolinecarboxylate, are recognized for their efficient fluorescence. These compounds are extensively utilized in biochemistry and medicine for examining various biological systems. The quest for new compounds that are more sensitive and selective continues to be a priority, with certain quinoline derivatives showing promise as potential antioxidants and radioprotectors due to their unique chemical properties (Aleksanyan & Hambardzumyan, 2013).
Antimicrobial and Antituberculosis Activity
Research into quinolinecarboxylic acids and their derivatives has shown significant antibacterial activity, inspiring the synthesis of compounds with various substitutions to explore structure-activity relationships. These studies help in identifying new potential treatments for bacterial infections, including those resistant to current antibiotics (Koga et al., 1980).
Enhancing Liquid Crystal Displays
Innovative fluorescent compounds based on quinoline derivatives have been synthesized for potential application in liquid crystal displays (LCDs). These compounds, including those similar to this compound, demonstrate a high orientation parameter in nematic liquid crystal, indicating their high potential for LCD applications (Bojinov & Grabchev, 2003).
Novel Syntheses for Heterocyclic Compounds
The versatility of quinoline derivatives allows for novel synthetic pathways to a wide range of heterocyclic compounds. These pathways have been explored to create new quinoline-based molecules with potential applications in various fields of chemical research and pharmaceutical development (Rádl, Konvička, & Váchal, 2000).
Antitumor Activities
Certain quinoline derivatives have been synthesized and evaluated for their antitumor activities against different human tumor cell lines. These studies contribute to the understanding of structure-activity relationships and the potential therapeutic applications of these compounds in cancer treatment (El-Agrody et al., 2012).
Safety and Hazards
Sigma-Aldrich provides Ethyl 8-chloro-6-fluoro-4-hydroxy-3-quinolinecarboxylate as part of a collection of unique chemicals. The buyer assumes responsibility to confirm product identity and/or purity . For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the supplier .
Propiedades
IUPAC Name |
ethyl 8-chloro-6-fluoro-4-oxo-1H-quinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFNO3/c1-2-18-12(17)8-5-15-10-7(11(8)16)3-6(14)4-9(10)13/h3-5H,2H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUIPKHCGIJWJSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
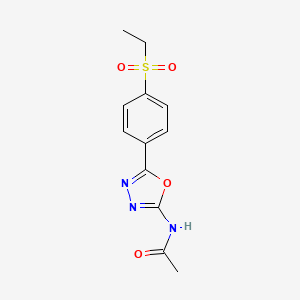
![1-(3,5-dimethylphenyl)-N-ethyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2859390.png)
![ethyl 2-[(2Z)-2-({4-[ethyl(phenyl)sulfamoyl]benzoyl}imino)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2859391.png)
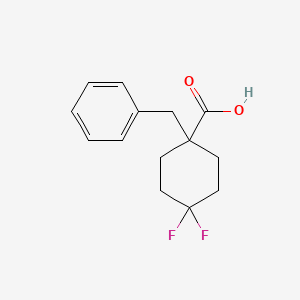
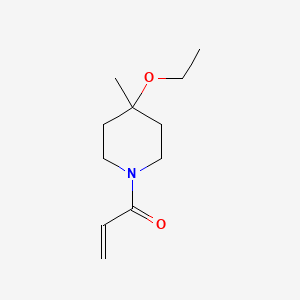
![1-[3-(1H-pyrazol-1-yl)phenyl]ethan-1-amine](/img/structure/B2859394.png)
![2-[3-(benzenesulfonyl)-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2859395.png)

![4-[({[4-(Trifluoromethoxy)phenyl]methyl}amino)methyl]oxan-4-ol](/img/structure/B2859399.png)
![1-[3-(1H-pyrrol-1-yl)propyl]-1H-imidazole](/img/structure/B2859400.png)

